5-Methoxyindolizine

説明

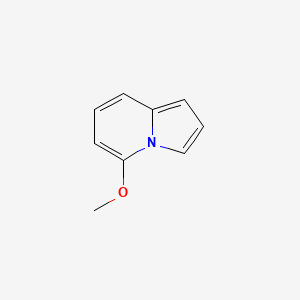

5-Methoxyindolizine is a heterocyclic compound characterized by a bicyclic structure comprising a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). Indolizines are structurally related to indoles but differ in the placement of the nitrogen atom and the fused ring system. The 5-methoxy substitution introduces electronic and steric effects that influence reactivity, solubility, and biological activity .

Synthesis Challenges: Traditional methods for synthesizing 5-substituted indolizines, such as the Tchitchibabin reaction, are often hindered by steric constraints at the 5-position . However, recent advances include nucleophilic substitution reactions using 5-chloroindolizine intermediates (e.g., reacting with methoxide ions) and recyclization of oxazolo[3,2-a]pyridinium salts .

特性

CAS番号 |

195615-11-3 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.177 |

IUPAC名 |

5-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-2-4-8-5-3-7-10(8)9/h2-7H,1H3 |

InChIキー |

UHHPXIMMLFBCJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=CC=CN21 |

同義語 |

Indolizine, 5-methoxy- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-methoxyindolizine with structurally related compounds, focusing on substitution patterns, synthesis routes, and applications:

Key Differences and Trends

- Electronic Effects : The 5-methoxy group in indolizines enhances electron density in the aromatic system, improving stability but complicating electrophilic substitutions. In contrast, 5-chloroindolizines are more reactive toward nucleophiles .

- Biological Activity : 5-Methoxyindole derivatives exhibit fluorescence and antimicrobial properties, whereas indolizines with fused rings (e.g., this compound) show promise in enzyme inhibition due to planar aromaticity .

- Synthetic Accessibility : 5-Substituted indolizines require specialized methods (e.g., oxazolo[3,2-a]pyridinium salt recyclization), while isoindoline-diones are easier to functionalize via cycloadditions .

Research Findings and Data

Pharmacological Potential

- COX-2 Inhibition : Indolizine analogs with electron-donating groups (e.g., 5-OCH₃) demonstrate selective COX-2 binding in computational models, with IC₅₀ values comparable to celecoxib .

- Cardiovascular Applications: Hexahydrothieno-indolizinium salts (e.g., 5-methyl derivatives) exhibit vasodilatory effects in preclinical studies .

Stability and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。